molecular formula C7H9NO3 B2870706 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2193062-01-8

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2870706
CAS No.: 2193062-01-8
M. Wt: 155.153
InChI Key: QALWTSCKKZRVBD-UHFFFAOYSA-N
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Description

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS 2193062-01-8) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a conformationally rigid scaffold that provides a versatile and synthetically accessible platform for the design of novel bioactive molecules . The spirocyclic framework, comprising two fused rings, is recognized for its ability to explore novel chemical space and is considered a valuable, conformationally constrained analogue of proline and other saturated heterocyclic carboxylic acids . Its primary research value lies in its application as a key synthetic intermediate for the development of constrained peptides and peptidomimetics. The steric constraints imposed by the spiro structure can be used to pre-organize molecular structures, potentially enhancing binding affinity and selectivity towards biological targets, improving metabolic stability, and fine-tuning physicochemical properties . Furthermore, this scaffold offers defined vectors for derivatization, allowing for selective functionalization on both the azetidine and cyclobutane rings, which makes it a sophisticated tool for constructing compound libraries in lead optimization efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-3-7(8-5)1-4(2-7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALWTSCKKZRVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193062-01-8
Record name 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-dibromomethyl-1,3-dioxane under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and selectivity for biological targets. The pathways involved in its action depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Industrial Relevance References
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid C₇H₉NO₃ 155.15 Spiro[3.3]heptane core; ketone (C2), carboxylic acid (C6) No reported biological activity; research interest in conformational rigidity and synthesis.
5-Azaspiro[2.4]heptane-6-carboxylic acid (Ash) C₇H₉NO₂ 155.15 Spiro[2.4]heptane core; smaller bicyclic system; carboxylic acid (C6) Key precursor to ledipasvir (HCV NS5A inhibitor); commercial availability.
Octahydroindole-2-carboxylic acid (Oic) C₉H₁₅NO₂ 169.22 Bicyclic (C4-exo conformation); stabilized trans-amide bond; hydrophobic Used in antihypertensive drugs (e.g., perindopril); enhances peptide stability in organic solvents.
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid C₈H₉NO₃ 167.16 Spiro[3.3]heptane core; cyano (C6), carboxylic acid (C6) Research chemical; high cost due to specialized synthesis.
2-Oxa-6-azaspiro[3.3]heptane oxalate C₇H₁₁NO₅ 189.17 Spiro[3.3]heptane core; ether oxygen (C2), amine (C6), oxalate salt Pharmaceutical intermediate; 97% purity; used in medicinal chemistry.
6-Methoxyspiro[3.3]heptane-2-carboxylic acid C₉H₁₄O₃ 170.21 Spiro[3.3]heptane core; methoxy (C6), carboxylic acid (C2) Predicted applications in agrochemicals; limited solubility in aqueous media.

Key Observations

Structural Diversity: The spiro[3.3]heptane core is shared among several compounds, but substituent groups (e.g., ketone, cyano, methoxy) drastically alter properties. Ash (spiro[2.4]heptane) has a smaller bicyclic system, reducing steric hindrance compared to the target compound, which may explain its adoption in ledipasvir synthesis .

Biological Relevance: Ash and Oic are validated in clinical applications due to their conformational stability and hydrophobicity, whereas this compound lacks documented activity . The oxalate salt derivative (C₇H₁₁NO₅) is notable for its high purity (97%) and industrial use in medicinal chemistry .

Physicochemical Properties :

  • The target compound’s predicted collision cross-section (CCS) for [M+H]+ is 140.7 Ų , similar to its sodium adduct (140.7 Ų), suggesting stable gas-phase ion behavior .
  • 6-Methoxyspiro[3.3]heptane-2-carboxylic acid (C₉H₁₄O₃) has lower aqueous solubility due to its hydrophobic methoxy group, limiting its utility in biological systems .

Synthesis and Availability: Ash and Oic are commercially accessible, with Ash priced as a ledipasvir precursor .

Biological Activity

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by its unique structural features, including a nitrogen-containing ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NO3C_7H_9NO_3. The compound's structure allows for various chemical interactions, making it a versatile scaffold in drug design.

Key Structural Features:

  • Spirocyclic Nature: The spiro junction enhances selectivity and efficiency as a ligand for biological targets.
  • Oxo Group: The presence of the oxo group contributes to its reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

  • Ligand Binding: The sterically constrained nature of the compound allows it to pre-organize functional groups, enhancing interactions with target proteins.
  • Metabolic Stability: The spirocyclic structure may contribute to greater metabolic stability compared to linear analogs, making it a promising candidate for drug development.

Biological Activity

Research indicates that this compound has shown potential in various biological assays, particularly in the context of antimicrobial and enzyme inhibition studies.

Antimicrobial Activity

In studies involving microbial strains, derivatives of this compound have demonstrated significant minimum inhibitory concentration (MIC) values against pathogens such as Mycobacterium tuberculosis.

Enzyme Inhibition

The compound has been explored as an inhibitor for specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent. For instance, structural modifications have been linked to enhanced inhibitory effects on polyketide synthases, which are crucial for antibiotic biosynthesis .

Case Studies

Several studies have highlighted the biological implications of this compound:

Study Focus Findings
Kermack & Robinson (1922)Reactivity of cyclic compoundsObserved low reactivity of carbonyl groups in spirocyclic structures, suggesting unique electronic interactions .
Recent Antimicrobial StudiesMIC against M. tuberculosisDemonstrated promising activity with specific derivatives exhibiting lower MIC values compared to standard treatments .
Enzyme Inhibition ResearchInhibition of polyketide synthasesIdentified structural modifications that enhance enzyme binding affinity .

Synthesis and Applications

The synthesis of this compound typically involves ring closure reactions from bis-electrophiles and bis-nucleophiles. Its applications extend beyond medicinal chemistry into organic synthesis and materials science.

Synthetic Routes:

  • Ring Closure Reactions: Utilizing 1,3-bis-electrophiles with 1,1-bis-nucleophiles.
  • Functionalization: The oxo group can be modified through oxidation or reduction processes to yield various derivatives suitable for further biological testing.

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